2-Bromo-N,N,2-trimethylpropanamide
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Overview
Description
2-Bromo-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the carbon adjacent to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N,2-trimethylpropanamide can be synthesized through several methods. One common approach involves the bromination of N,N,2-trimethylpropanamide using bromine or N-bromosuccinimide in the presence of a suitable solvent such as carbon tetrachloride . The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form N,N,2-trimethylpropanamide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with aryl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Reduction Reactions: The primary product is N,N,2-trimethylpropanamide.
Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
2-Bromo-N,N,2-trimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,2-trimethylpropanamide depends on its application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation to remove the bromine atom. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanamide
- 2-Amino-N,N,2-trimethylpropanamide
- N-(2-Bromophenyl)-2,2-dimethylpropanamide
Uniqueness
2-Bromo-N,N,2-trimethylpropanamide is unique due to its specific substitution pattern and the presence of both bromine and amide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-N,N,2-trimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHUXQSZVLAGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499687 |
Source
|
Record name | 2-Bromo-N,N,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13887-50-8 |
Source
|
Record name | 2-Bromo-N,N,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N,N,2-trimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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